molecular formula C13H17NO3 B11173292 N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide

N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B11173292
M. Wt: 235.28 g/mol
InChI Key: ABUVIPSQXPOCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a carboxamide group attached to the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with pentan-3-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of a benzodioxole ring and a carboxamide group with a pentan-3-yl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-pentan-3-yl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H17NO3/c1-3-10(4-2)14-13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,3-4,8H2,1-2H3,(H,14,15)

InChI Key

ABUVIPSQXPOCIB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.